molecular formula C9H12N2OS B2847390 4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one CAS No. 2470439-03-1

4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one

Cat. No.: B2847390
CAS No.: 2470439-03-1
M. Wt: 196.27
InChI Key: JEZQVELEPQKUQA-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one is a heterocyclic compound that features a thiazole ring fused to a cyclohexanone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a thiazole ring makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with cyclohexanone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The amino group and thiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar bioactivity but lacking the cyclohexanone moiety.

    4-(2-Aminothiazol-4-yl)phenol: Another analog with a phenol group instead of a cyclohexanone.

Uniqueness

4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one is unique due to the presence of both a thiazole ring and a cyclohexanone moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-9-11-8(5-13-9)6-1-3-7(12)4-2-6/h5-6H,1-4H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZQVELEPQKUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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